TRFS-green

Übersicht

Beschreibung

TRFS-green is a highly selective fluorescent probe designed for the specific imaging of thioredoxin reductase in living cells. This compound exhibits maximum absorbance at approximately 373 nanometers and, upon activation by thioredoxin reductase, shifts to around 440 nanometers . This compound is particularly noted for its ability to image selenoprotein thioredoxin reductase, making it a valuable tool in redox biology research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of TRFS-green involves the incorporation of a disulfide bond that is cleaved by thioredoxin reductase, leading to the release of a masked naphthalimide fluorophore . The exact synthetic route and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification processes.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This would involve the use of automated synthesis equipment, large-scale reactors, and advanced purification techniques such as high-performance liquid chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen: TRFS-grün durchläuft verschiedene Arten von chemischen Reaktionen, die hauptsächlich durch Thioredoxinreduktase vermittelt werden. Dazu gehören:

Disulfidspaltung: Thioredoxinreduktase spaltet die Disulfidbindung in TRFS-grün, was zur Freisetzung des Naphthalimid-Fluorophors führt.

Intramolekulare Cyclisierung: Nach der Disulfidspaltung findet eine intramolekulare Cyclisierung statt, die zu einer grün fluoreszierenden Ein/Aus-Veränderung führt.

Häufige Reagenzien und Bedingungen:

Thioredoxinreduktase: Das primäre Enzym, das mit TRFS-grün interagiert.

Reduktionsmittel: Verbindungen wie Tris(2-carboxyethyl)phosphin können verwendet werden, um den Reduktionsprozess zu verstärken.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

TRFS-grün hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

Der Wirkmechanismus von TRFS-grün beinhaltet seine Aktivierung durch Thioredoxinreduktase. Nach der Interaktion mit Thioredoxinreduktase wird die Disulfidbindung in TRFS-grün gespalten, was zur Freisetzung des Naphthalimid-Fluorophors führt. Dies führt zu einer grün fluoreszierenden Ein/Aus-Veränderung, die die Visualisierung der Thioredoxinreduktaseaktivität in lebenden Zellen ermöglicht . Das molekulare Ziel von TRFS-grün ist Thioredoxinreduktase, und der beteiligte Weg ist der Redoxregulationsweg .

Wirkmechanismus

The mechanism of action of TRFS-green involves its activation by thioredoxin reductase. Upon interaction with thioredoxin reductase, the disulfide bond in this compound is cleaved, leading to the release of the naphthalimide fluorophore. This results in a green fluorescence off-on change, allowing for the visualization of thioredoxin reductase activity in living cells . The molecular target of this compound is thioredoxin reductase, and the pathway involved is the redox regulation pathway .

Vergleich Mit ähnlichen Verbindungen

TRFS-grün ist einzigartig in seiner hohen Selektivität und Spezifität für Thioredoxinreduktase. Im Vergleich zu anderen Fluoreszenzfarbstoffen der TRFS-Serie hat TRFS-grün eine langsamere Reaktionsgeschwindigkeit, bietet aber eine ausgeprägte grüne Fluoreszenz, wodurch es für spezifische Bildgebungsanwendungen geeignet ist . Ähnliche Verbindungen sind:

Eigenschaften

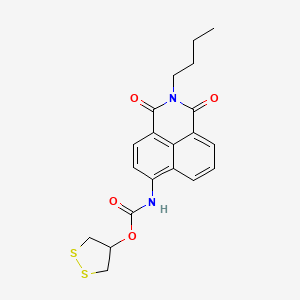

IUPAC Name |

dithiolan-4-yl N-(2-butyl-1,3-dioxobenzo[de]isoquinolin-6-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S2/c1-2-3-9-22-18(23)14-6-4-5-13-16(8-7-15(17(13)14)19(22)24)21-20(25)26-12-10-27-28-11-12/h4-8,12H,2-3,9-11H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAYCZWBPDUZKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C3C(=C(C=C2)NC(=O)OC4CSSC4)C=CC=C3C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.